2,6-Dichloro-4-(difluoromethoxy)benzonitrile
Description
2,6-Dichloro-4-(difluoromethoxy)benzonitrile is a halogenated benzonitrile derivative featuring a benzene ring substituted with two chlorine atoms at the 2- and 6-positions, a difluoromethoxy group (-OCF₂H) at the 4-position, and a nitrile (-CN) group. Halogenated benzonitriles are critical intermediates in agrochemical and pharmaceutical research due to their electronic and steric properties, which influence reactivity and biological activity .
Properties
IUPAC Name |
2,6-dichloro-4-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMZUCZUFRNAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2,6-Dichlorobenzonitrile
- Preparation Methods : This compound is typically prepared from 2,6-dichlorotoluene through oxidative ammonolysis using catalysts like vanadium-based systems.
- Importance : It serves as an intermediate in producing various agrochemicals and pharmaceuticals.
2,6-Dichloro-4-trifluoromethyl-aniline
- Preparation Methods : This compound is synthesized via a two-step process involving halogenation and ammoniation, with conditions optimized for environmental friendliness and high yield.
- Importance : It is used in the production of insecticides like Fipronil.
Challenges and Considerations
- Environmental Impact : Any synthesis method should aim to minimize waste and reduce environmental impact, as seen in the preparation of 2,6-Dichloro-4-trifluoromethyl-aniline .
- Cost and Availability : The choice of starting materials and reagents should consider cost and availability to ensure industrial feasibility.
Data Tables
Given the lack of specific data on 2,6-Dichloro-4-(difluoromethoxy)benzonitrile , we can only provide hypothetical considerations based on related compounds:
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or benzamides.
Reduction: Formation of benzylamines.
Scientific Research Applications
2,6-Dichloro-4-(difluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural and Substituent Comparisons
Key Observations :
Physicochemical Properties (Inferred)
| Property | This compound | 2,6-Dichloro-4-fluorobenzonitrile | II.13.a |
|---|---|---|---|
| Molecular Weight | ~240 g/mol | ~190 g/mol | ~470 g/mol |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~4.2 |
| Polarity | Moderate (due to -OCF₂H and -CN) | High (due to -F and -CN) | Low (due to -CF₃ and alkyl chains) |
Notes:
- The difluoromethoxy group (-OCF₂H) balances lipophilicity and polarity, making the compound suitable for formulations requiring moderate solubility .
Biological Activity
2,6-Dichloro-4-(difluoromethoxy)benzonitrile is an organic compound with the formula C₈H₃Cl₂F₂NO. Its unique structure, characterized by a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and a nitrile group, contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with enzymes and proteins, its potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₃Cl₂F₂NO
- Appearance : White crystalline solid
- Solubility : Soluble in various organic solvents
Research indicates that this compound may exhibit biological activity through its ability to inhibit specific enzyme activities by binding to their active sites. This property positions it as a potential lead compound in drug development aimed at designing enzyme inhibitors. The interactions of this compound with enzymes can alter enzyme conformations or inhibit enzymatic activity directly through binding.
Biological Activity Studies
- Enzyme Inhibition : Studies have shown that this compound can inhibit the activity of certain enzymes involved in metabolic pathways. The binding affinity for these enzymes is critical for understanding its potential as a therapeutic agent.
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce differentiation in acute myeloid leukemia (AML) cells. It was found to promote the differentiation of AML blasts, suggesting its role as a potential treatment option for this aggressive cancer type .
- Mechanistic Insights : The compound's mechanism involves altering the conformation of target proteins or enzymes, which may lead to downstream effects such as apoptosis in cancer cells or modulation of metabolic pathways.
Case Studies and Research Findings
- A study highlighted the efficacy of this compound in reducing tumor burden in subcutaneous models of AML. The results indicated increased survival rates following treatment compared to standard chemotherapeutic agents .
- Another investigation focused on the compound's interaction with specific enzyme targets, revealing its potential to serve as a selective inhibitor for certain phosphodiesterases (PDEs), which play roles in various physiological processes including cognition and inflammation .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds has been made:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile | Contains trifluoromethoxy instead of difluoromethoxy | Exhibits different reactivity due to trifluoromethyl group |
| 2,6-Dichloro-4-(methoxy)benzonitrile | Has a methoxy group instead of difluoromethoxy | Less electronegative than fluorine-containing compounds |
| 2,6-Dichloro-4-(fluoromethoxy)benzonitrile | Contains a fluoromethoxy group | Intermediate properties between methoxy and difluoromethoxy groups |
Q & A
Q. What are the optimal synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)benzonitrile, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves halogenation and etherification steps. For example:
- Step 1: Start with 4-(difluoromethoxy)benzonitrile as the precursor.
- Step 2: Chlorination using Cl₂ gas in acetic acid at 60°C introduces chlorine atoms at the 2- and 6-positions.
- Optimization Strategies:
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Control reaction temperature (60–80°C) to minimize byproducts like over-chlorinated derivatives.
- Employ catalysts (e.g., FeCl₃) to enhance regioselectivity.
Yield and purity can be monitored via HPLC and GC-MS .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and electronic environments. For example, the difluoromethoxy group shows distinct ¹⁹F signals at δ -70 to -80 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 264.96 g/mol).
- HPLC/GC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%).
- Elemental Analysis: Ensures stoichiometric ratios of C, H, N, and Cl .
Q. What is the proposed mechanism of action of this compound in herbicidal applications?
Answer: The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.
- Structural Basis: The difluoromethoxy group enhances lipophilicity, enabling efficient membrane penetration.
- Target Interaction: The nitrile group forms covalent bonds with ALS active-site residues, disrupting enzyme function.
Comparative studies with 2,6-Dichloro-4-(trifluoromethoxy) analogs show reduced herbicidal efficacy due to steric hindrance .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Answer:
- Density Functional Theory (DFT): Calculates electronic properties (e.g., Fukui indices) to identify reactive sites for nucleophilic attack.
- Molecular Dynamics (MD): Simulates binding dynamics with ALS using force fields (e.g., CHARMM). Adsorption studies on Ag/Pd surfaces (similar to benzonitrile derivatives) reveal orientation preferences .
- Docking Studies: AutoDock Vina predicts binding affinities (ΔG values) for structure-activity relationship (SAR) optimization .
Q. What strategies resolve contradictory data on the environmental stability of this compound across studies?
Answer:
- Controlled Degradation Studies: Perform hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) under standardized OECD guidelines.
- Analytical Workflow: Use LC-MS/MS to identify degradation products (e.g., 2,6-dichloro-4-hydroxybenzonitrile).
- Kinetic Modeling: Fit pseudo-first-order rate constants (k) to reconcile discrepancies in half-life values (e.g., t₁/₂ = 30–60 days in soil) .
Q. How does the electronic nature of substituents influence reactivity in nucleophilic substitution reactions?
Answer:
- Hammett Analysis: The σpara values of Cl (-0.23) and OCF₂H (+0.38) predict electron-withdrawing effects, activating the benzene ring for nucleophilic attack at the 4-position.
- Experimental Validation: React with amines (e.g., morpholine) in THF at 80°C. Monitor regioselectivity via ¹H NMR (e.g., 3.5 ppm for morpholine-CH₂) .
Q. What in vitro assays are suitable for evaluating enzyme inhibition efficacy of derivatives?
Answer:
- ALS Inhibition Assay: Measure reduction in acetoin production via spectrophotometry (λ = 530 nm).
- IC₅₀ Determination: Test derivatives with modified substituents (e.g., replacing Cl with Br) and calculate dose-response curves.
- Cytotoxicity Screening: Use MTT assays on plant cell lines (e.g., Arabidopsis thaliana) to assess selectivity .
Q. How do solvent polarity and temperature affect regioselectivity in cross-coupling reactions?
Answer:
- Solvent Effects: Polar aprotic solvents (DMF, ε = 37) stabilize transition states in Suzuki-Miyaura couplings, favoring C-4 functionalization.
- Temperature Studies: At 100°C, aryl boronic acids couple preferentially at the 2-position (70% yield vs. 40% at 25°C).
- In Situ Monitoring: Use FTIR to track reaction progress (e.g., C≡N stretch at 2230 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
